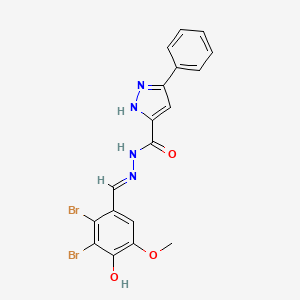![molecular formula C24H21N3OS B6096774 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-thienyl)quinoline](/img/structure/B6096774.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-thienyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-thienyl)quinoline, commonly known as PPTQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PPTQ is a small molecule that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
PPTQ's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. PPTQ has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
PPTQ has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. PPTQ has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of PPTQ is its small size, which allows for easy penetration of cell membranes and access to intracellular targets. PPTQ's anti-inflammatory properties also make it a useful tool in studying inflammatory diseases. However, PPTQ's mechanism of action is not fully understood, and its potential toxicity and side effects have not been extensively studied.
未来方向
There are several future directions for research on PPTQ. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the efficacy of PPTQ in different types of cancer and to identify any potential side effects. Another area of interest is PPTQ's potential as a treatment for neurological disorders such as Alzheimer's disease. Future studies could investigate the optimal dosage and administration route for PPTQ in animal models of neurological disorders. Additionally, PPTQ's mechanism of action could be further elucidated through studies on its interaction with specific signaling pathways and enzymes.
合成方法
The synthesis of PPTQ involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with 2-amino-4-phenylpiperazine and 2-chloro-4,5-dicyano-1,4-quinone. This reaction produces PPTQ as a yellow solid, which can be purified through column chromatography.
科学研究应用
PPTQ has shown potential in various fields of scientific research. In cancer research, PPTQ has been found to inhibit the growth of cancer cells and induce apoptosis. PPTQ has also shown anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological research, PPTQ has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-thiophen-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24(27-14-12-26(13-15-27)18-7-2-1-3-8-18)20-17-22(23-11-6-16-29-23)25-21-10-5-4-9-19(20)21/h1-11,16-17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTOGIMGOSTJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N-{[4-(4-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}acetamide](/img/structure/B6096697.png)
![N-(4-ethoxyphenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6096708.png)
![2-{[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6096719.png)
![2-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096734.png)
![6-(2-chlorophenyl)-3-[(3,4-dimethyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6096747.png)
![4-fluoro-N-({1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6096754.png)
![1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6096755.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B6096759.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B6096763.png)
![N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6096766.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6096775.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6096784.png)

